

use of 4-Ethynyltetrahydropyran-4-OL for synthesizing kinase inhibitors

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Compound of Interest

Compound Name: **4-Ethynyltetrahydropyran-4-OL**

Cat. No.: **B2468568**

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Application Notes & Protocols

Topic: Strategic Use of **4-Ethynyltetrahydropyran-4-OL** for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology.^{[1][2]} The design of potent and selective kinase inhibitors often involves the exploration of novel chemical space around a core ATP-competitive scaffold. Saturated heterocycles, such as tetrahydropyran (THP), have emerged as "privileged" structural motifs that can significantly improve the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a detailed technical overview and experimental protocols for the application of **4-Ethynyltetrahydropyran-4-OL**, a versatile bifunctional building block, in the synthesis of next-generation kinase inhibitors. We will explore its strategic incorporation via cornerstone synthetic methodologies like Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," providing researchers with the rationale and practical steps to leverage this reagent in their drug discovery programs.

Introduction: The Rationale for Tetrahydropyran Moieties in Kinase Inhibitors

The therapeutic success of small molecule kinase inhibitors (SMKIs) is well-established.^[1] A primary challenge in their development is achieving a delicate balance of target potency, kinase

selectivity, and favorable drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The inclusion of saturated heterocyclic rings is a widely adopted strategy to address this challenge.

The tetrahydropyran (THP) ring, in particular, offers distinct advantages over its carbocyclic analogue, cyclohexane:

- Reduced Lipophilicity: The oxygen heteroatom lowers the lipophilicity (logP) of the molecule, which can lead to improved aqueous solubility and a more favorable overall ADME profile.
- Hydrogen Bond Acceptor: The endocyclic oxygen can act as a hydrogen bond acceptor, forming key interactions with the kinase protein backbone and enhancing binding affinity.
- Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to more lipophilic aliphatic rings.
- Rigid Conformation: As a rigid scaffold, the THP ring reduces the entropic penalty of binding to the target protein compared to a more flexible linear ether.

4-Ethynyltetrahydropyran-4-OL (Figure 1) is an exemplary building block that combines these beneficial properties of the THP core with the synthetic versatility of a terminal alkyne. The tertiary alcohol adds another potential point for hydrogen bonding or further functionalization.

Table 1: Properties of 4-Ethynyltetrahydropyran-4-OL

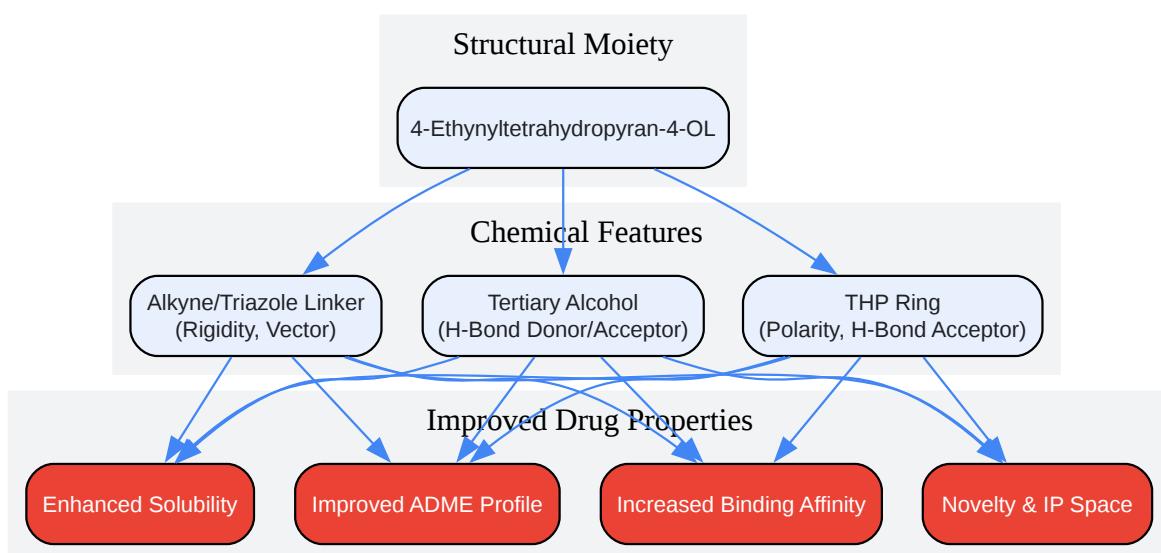
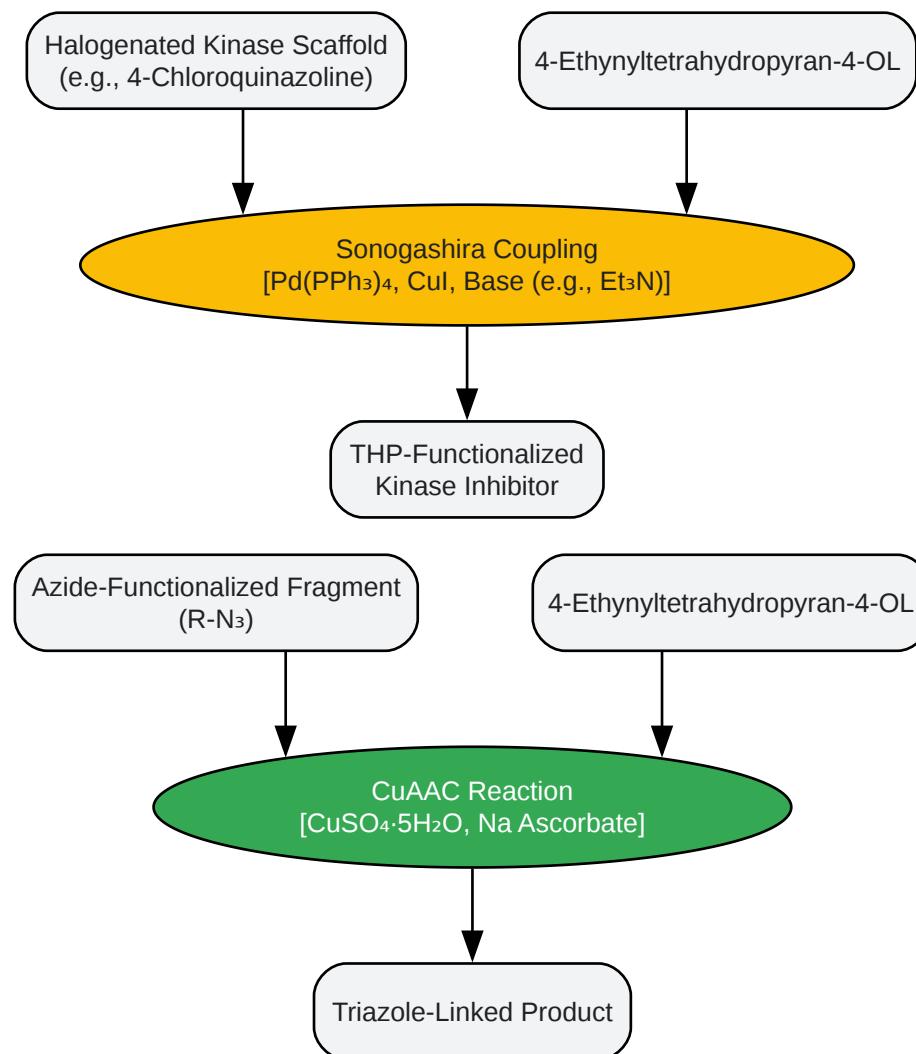
Property	Value	Reference(s)
CAS Number	245079-04-3	[3]
Molecular Formula	C ₇ H ₁₀ O ₂	[3][4]
Molecular Weight	126.15 g/mol	[4]
Appearance	Solid	
Melting Point	62-63 °C	[4]
Key Functional Groups	Terminal Alkyne, Tertiary Alcohol, Tetrahydropyran Ring	

Core Synthetic Strategies & Protocols

The terminal alkyne of **4-Ethynyltetrahydropyran-4-OL** serves as a powerful chemical handle for C-C and C-N bond formation. Below are protocols for two of the most impactful reactions in medicinal chemistry for its utilization.

Application I: Sonogashira Coupling for Direct Scaffold Elaboration

Scientific Rationale: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.^{[5][6][7]} This reaction is exceptionally powerful for kinase inhibitor synthesis as many foundational scaffolds (e.g., quinazolines, pyrimidines, indoles) are readily prepared as halogenated intermediates.^{[8][9]} The reaction allows for the direct, rigid, and linear attachment of the THP moiety to the core scaffold, projecting it into solvent-exposed regions of the kinase ATP-binding pocket—a common strategy for achieving selectivity and potency.



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